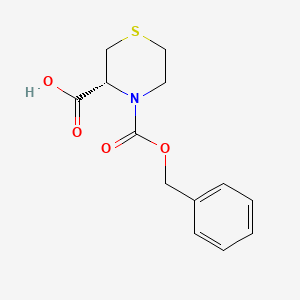

(R)-4-CBZ-THIOMORPHOLINE-3-CARBOXYLIC ACID

Description

Significance of Thiomorpholine-3-carboxylic Acid Scaffolds in Organic and Medicinal Chemistry

The thiomorpholine (B91149) scaffold is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. jchemrev.comjchemrev.com This structural motif is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide range of biological activities. jchemrev.comjchemrev.com The presence of the sulfur atom, replacing the oxygen in the more common morpholine (B109124) ring, imparts unique physicochemical properties to the molecule. jchemrev.comjchemrev.com

Thiomorpholine derivatives have been investigated for numerous therapeutic applications, including:

Antitubercular activity jchemrev.comjchemrev.com

Antimalarial and antiprotozoal effects jchemrev.comjchemrev.com

Antioxidant properties jchemrev.comjchemrev.com

Hypolipidemic activity jchemrev.comjchemrev.com

Inhibition of dipeptidyl peptidase IV (DPP-IV), relevant for type 2 diabetes treatment jchemrev.comjchemrev.com

The thiomorpholine-3-carboxylic acid core, specifically, serves as a constrained amino acid analogue. This makes it a valuable component in the design of peptidomimetics and other complex molecules for drug discovery. For instance, (R)-Thiomorpholine-3-carboxylic acid is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Current time information in Jakarta, ID. Beyond pharmaceuticals, these scaffolds also find use in the development of agrochemicals and in materials science. Current time information in Jakarta, ID.

The Role of Chiral Thiomorpholine Derivatives in Stereoselective Synthesis

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is a central challenge in modern chemistry, especially for the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. Chiral molecules, like (R)-4-CBZ-Thiomorpholine-3-carboxylic Acid, are instrumental in controlling the stereochemical outcome of a reaction, a process known as stereoselective synthesis.

These molecules function as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new chiral center with a desired orientation. wikipedia.org Once the new stereocenter is created, the auxiliary is removed. (R)-Thiomorpholine-3-carboxylic acid and its derivatives are effective chiral auxiliaries that facilitate the production of enantiomerically pure compounds. Current time information in Jakarta, ID.

Research has demonstrated polymer-supported methods for the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives. wikipedia.orgacs.org In these methods, the starting material is attached to a solid support, and subsequent reactions are carried out. The inclusion of reagents like triethylsilane during the cleavage step from the polymer support can lead to the stereoselective formation of the desired morpholine or thiomorpholine product. wikipedia.orgacs.org Such techniques are crucial for efficiently producing single enantiomers of complex molecules.

Historical Context and Evolution of Research on this compound and Related Structures

The development of this compound as a synthetic tool is built upon several decades of foundational research in organic chemistry. The core components of the molecule each have their own history.

The concept of using a chiral auxiliary to control stereochemistry became a prominent strategy in the 1970s and early 1980s, with pioneering work by chemists like E.J. Corey and Barry Trost. wikipedia.org This approach provided a reliable way to synthesize enantiomerically pure compounds, which remains a critical need in drug development. wikipedia.orgresearchgate.net

The carboxybenzyl (Cbz or Z) group has an even longer history. It was first introduced in the early 1930s by Leonidas Zervas and Max Bergmann. wikipedia.org Their work on using benzyl (B1604629) chloroformate to protect amine groups was a revolutionary step forward, enabling the first controlled chemical synthesis of peptides. wikipedia.org For two decades, this was the dominant method in the field and remains a widely used protecting group in organic synthesis today. wikipedia.orgyoutube.com

The thiomorpholine ring itself, while a simple heterocycle, has been the subject of ongoing synthetic exploration. Various methods have been developed for its synthesis over the years, with recent research in 2022 focusing on more efficient, cost-effective, and scalable continuous flow processes using low-cost starting materials. acs.orgchemrxiv.org

The specific compound, this compound, represents the convergence of these distinct areas of chemical innovation. It combines a historically significant protecting group with a medicinally important scaffold that also functions as a chiral auxiliary. Its existence as a commercially available reagent points to its value as a ready-made, specialized building block for chemists engaged in the complex synthesis of modern pharmaceuticals and other advanced materials. Research on the bioactivation of the related L-Thiomorpholine-3-carboxylic acid in the early 1990s highlights the long-standing interest in the biological roles of this heterocyclic system. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXFICHATDLTHT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for R 4 Cbz Thiomorpholine 3 Carboxylic Acid

Asymmetric Synthesis Approaches to Chiral Thiomorpholine-3-carboxylic Acids

The synthesis of enantiomerically pure compounds like (R)-4-CBZ-thiomorpholine-3-carboxylic acid is a significant challenge in organic chemistry. wikipedia.org Asymmetric synthesis strategies are paramount to control the stereochemical outcome and produce the desired stereoisomer. wikipedia.orgsigmaaldrich.com

Stereoselective Formation of the Thiomorpholine (B91149) Ring System

The creation of the thiomorpholine ring is a critical step in the synthesis of thiomorpholine-3-carboxylic acid derivatives. researchgate.netnih.gov The thiomorpholine structure is a notable motif in various pharmacologically active compounds. researchgate.net General strategies for forming the thiomorpholine ring include the cyclization of precursors. For instance, a two-step continuous flow process has been developed, starting with a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride to form a half-mustard intermediate, which is then cyclized through base-mediation to yield thiomorpholine. researchgate.netnih.gov

Stereoselectivity in the formation of such heterocyclic systems is often achieved through N-acyliminium chemistry, which allows for a controlled and facile approach to creating the desired ring systems from chiral templates. rsc.org The stereochemical results of these cyclization reactions can be confirmed using methods like Nuclear Overhauser Effect (NOE) and X-ray crystallography. rsc.org In the context of thiomorpholine-3-carboxylic acid derivatives, stereoselective formation has been demonstrated in polymer-supported synthesis, where the inclusion of triethylsilane during cleavage from the resin led to the stereoselective creation of the thiomorpholine-3-carboxylic acid. nih.gov This highlights that the choice of reagents and reaction conditions is crucial for controlling the configuration of newly formed stereocenters. nih.gov

Chiral Auxiliaries and Catalytic Methods in this compound Synthesis

Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy involves covalently attaching a non-chiral substrate to the chiral auxiliary, which then creates a predictable stereo-differentiated environment for the reaction. scielo.org.mx After the desired stereoselective transformation, the auxiliary can be removed for potential reuse. wikipedia.orgsigmaaldrich.com

Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis, including:

Oxazolidinones : These are particularly effective in stereoselective aldol (B89426) reactions, establishing two adjacent stereocenters at once. wikipedia.org

Pseudoephedrine : When reacted with a carboxylic acid, it forms an amide. The α-proton can be deprotonated to form an enolate, and subsequent reactions are directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org

Sulfur-based Chiral Auxiliaries : Auxiliaries derived from amino acids and containing sulfur, such as thiazolidinethiones, have shown excellent performance in various asymmetric reactions, including aldol and Michael additions. scielo.org.mx

In a relevant example of asymmetric synthesis for a heterocyclic system, the t-butyl ester of L-valine was employed as a chiral auxiliary in a stereoselective Michael addition to synthesize 1,4-dihydropyridine (B1200194) derivatives with excellent enantiomeric excess (>95% ee). nih.gov Such catalytic methods, sometimes involving metal complexes, can be highly efficient for various organic transformations, including multicomponent reactions. rsc.org The application of these principles is fundamental to the synthesis of a specific enantiomer like this compound.

Protective Group Chemistry in the Synthesis of this compound

The synthesis of complex molecules, particularly those with multiple functional groups like amino acids and their derivatives, necessitates the use of protecting groups to prevent unwanted side reactions. numberanalytics.com

Role of the Carboxybenzyl (Cbz) Protecting Group

The Carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for amines, where it forms a carbamate. numberanalytics.comtotal-synthesis.com Introduced by Bergmann and Zervas, the Cbz group was instrumental in advancing the field of peptide chemistry. total-synthesis.com

Key Features of the Cbz Group:

Introduction : The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comtotal-synthesis.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Cbz-Cl. numberanalytics.com

Stability : A major advantage of the Cbz group is its stability under a range of reaction conditions, and it is orthogonal to many other protecting groups, being stable to both acidic and basic conditions. numberanalytics.comtotal-synthesis.com

Removal : Deprotection is commonly achieved through hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a relatively mild method. total-synthesis.com

Applications : The Cbz group is crucial in the synthesis of complex molecules like pharmaceuticals and natural products, especially in peptide synthesis for protecting the α-amine of amino acids. numberanalytics.comnumberanalytics.com It can also be used to protect other nucleophiles such as alcohols and thiols. total-synthesis.com

In the context of this compound, the Cbz group serves to protect the nitrogen atom of the thiomorpholine ring, preventing it from participating in undesired reactions while other chemical transformations are carried out on the molecule.

Orthogonal Protection Strategies for Thiomorpholine-3-carboxylic Acid Derivatives

Orthogonal protection is a critical strategy in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. researchgate.net This is particularly vital in the synthesis of complex peptides or modified amino acids where multiple functional groups (amino, carboxyl, side-chain) must be managed independently. researchgate.netnih.gov

Commonly used protecting groups in orthogonal schemes include:

Fmoc (9-fluorenylmethoxycarbonyl) : Used for Nα-amino group protection and removed by a base like piperidine. researchgate.net

Boc (tert-butoxycarbonyl) : Another Nα-amino protecting group, removed by acid (e.g., TFA). researchgate.net

tBu (tert-butyl) : Often used for side-chain protection and removed by acid. researchgate.netmdpi.com

Trt (trityl) and Acm (acetamidomethyl) : Frequently used for protecting the thiol group of cysteine. mdpi.com

For thiomorpholine-3-carboxylic acid derivatives, which are cyclic analogs of cysteine, these strategies are directly applicable. nih.gov A synthesis might involve protecting the nitrogen with Cbz, the carboxylic acid with an ester (like methyl or benzyl), and potentially other functionalities. An orthogonal strategy would allow for the selective deprotection of the carboxylic acid for a coupling reaction, while the Cbz group on the nitrogen remains intact, or vice-versa. The development of such strategies is crucial for synthesizing complex molecules containing three or more disulfide bonds, which presents significant challenges. mdpi.com

The table below summarizes some orthogonal protecting groups relevant to the synthesis of amino acid derivatives.

| Protecting Group | Abbreviation | Protected Group | Removal Conditions | Stable To |

| Carboxybenzyl | Cbz, Z | Amine, Alcohol, Thiol | H₂/Pd, HBr/AcOH | Acid, Base, Fmoc deprotection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Amine | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

| tert-Butyl | tBu | Carboxyl, Hydroxyl, Thiol | Trifluoroacetic Acid (TFA) | Base, Fmoc deprotection |

| Trityl | Trt | Thiol, Amine, Hydroxyl | Mild Acid (e.g., TFA in DCM) | Base, Fmoc deprotection |

| Acetamidomethyl | Acm | Thiol | Iodine, Hg(II), Ag(I) | Acid, Base |

Polymer-Supported Synthesis Techniques for Thiomorpholine-3-carboxylic Acid Derivatives

Solid-phase synthesis, particularly polymer-supported synthesis, offers significant advantages for the preparation of compound libraries and complex molecules by simplifying purification procedures. nih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out sequential reactions. nih.gov

A polymer-supported synthesis for thiomorpholine-3-carboxylic acid derivatives has been successfully developed. nih.gov The process starts with an immobilized amino acid, such as Fmoc-Cys(Trt)-OH, on the resin. nih.gov Following solid-phase synthesis steps to build the desired N-alkyl-N-sulfonyl/acyl intermediates, the target molecule is cleaved from the resin. nih.gov The use of trifluoroacetic acid (TFA) is a common method for this cleavage. nih.gov

Notably, this approach allows for stereoselective synthesis. nih.gov Studies have shown that the specific configuration of the newly formed stereocenter at the C3 position of the thiomorpholine ring can be controlled during the cleavage and cyclization step. nih.gov This method provides a robust pathway for generating libraries of morpholine (B109124) and thiomorpholine-3-carboxylic acid derivatives for further research and development. nih.gov

Scalable Synthetic Routes and Industrial Implications for this compound

The industrial production of enantiomerically pure compounds such as this compound necessitates the development of scalable, cost-effective, and efficient synthetic routes. While specific proprietary industrial-scale processes are not extensively published, the principles of process chemistry suggest that a convergent approach starting from readily available and inexpensive starting materials would be favored.

A plausible and scalable approach involves the N-protection of the parent amino acid, (R)-thiomorpholine-3-carboxylic acid. This precursor can be synthesized through various methods, including the cyclization of appropriately substituted cysteine derivatives.

Key Starting Materials and Transformations:

A common strategy for the synthesis of the thiomorpholine ring is the reaction of a cysteine derivative with a suitable dielectrophile. For industrial applications, the selection of starting materials is critical, prioritizing availability and cost.

| Starting Material | Reagent | Product | Key Considerations for Scalability |

| (R)-Cysteine | 1,2-Dibromoethane | (R)-Thiomorpholine-3-carboxylic acid | Availability of starting materials, control of side reactions, purification of the intermediate. |

| (R)-Cysteine methyl ester hydrochloride | Pivalaldehyde, Triethylamine | (R)-2,2-dimethylthiazolidine-4-carboxylic acid methyl ester | Use of a protecting group for the carboxylic acid, efficient cyclization, and subsequent deprotection. nih.gov |

Once (R)-thiomorpholine-3-carboxylic acid is obtained, the introduction of the benzyloxycarbonyl (CBZ or Z) protecting group is typically achieved by reacting the amino acid with benzyl chloroformate under basic conditions. This reaction is generally high-yielding and amenable to large-scale production.

Table of Scalable Synthesis Parameters:

| Step | Reaction | Solvent | Base | Temperature | Yield | Ref. |

| 1 | (R)-Cysteine + 1,2-Dibromoethane | Water/Alcohol | NaOH | Reflux | Moderate | General Knowledge |

| 2 | (R)-Thiomorpholine-3-carboxylic acid + Benzyl Chloroformate | Water/Dioxane | NaHCO₃ or NaOH | 0 °C to RT | High | General Knowledge |

The industrial implications of having a robust scalable synthesis for this compound are significant. It serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com The thiomorpholine scaffold is found in a number of drugs, and the ability to produce this chiral building block in large quantities and high purity is a key factor in the economic viability of these pharmaceuticals.

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic utility of this compound can be significantly enhanced through various derivatization strategies. These modifications can be broadly categorized into reactions involving the carboxylic acid group and modifications of the thiomorpholine ring.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations, most notably the formation of amides and esters. These reactions are fundamental in peptide synthesis and the construction of more complex molecular architectures.

Amide Bond Formation: The coupling of the carboxylic acid with a diverse range of primary and secondary amines is a common strategy to introduce new functionalities. This is typically achieved using a variety of coupling reagents.

Table of Common Amide Coupling Reagents:

| Coupling Reagent | Additive | Base | Solvent | Key Features |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) | DCM, DMF | High yields, but dicyclohexylurea (DCU) byproduct can be difficult to remove. ajchem-a.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP (4-Dimethylaminopyridine) | DIPEA | DCM, DMF | Water-soluble carbodiimide, making byproduct removal easier. ajchem-a.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA | DMF | Highly efficient, especially for sterically hindered amines and acids. nih.gov |

Esterification: The conversion of the carboxylic acid to an ester can serve multiple purposes, including protection of the acid functionality, modulation of solubility, and providing a handle for further transformations.

Table of Esterification Methods:

| Method | Reagent | Catalyst | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄) | Equilibrium process, often requires removal of water. |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Base (e.g., Cs₂CO₃) | Generally high yielding under mild conditions. |

| Mitsunobu Reaction | Alcohol, DEAD/DIAD, PPh₃ | - | Mild conditions, proceeds with inversion of stereochemistry at the alcohol. |

Derivatization of the Thiomorpholine Ring:

The thiomorpholine ring itself offers opportunities for derivatization, although these are less common than modifications at the carboxylic acid.

Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide (B87167) or a sulfone. This modification can significantly alter the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity, which can be useful in drug design.

Ring Opening and Rearrangement: While not a direct derivatization to enhance synthetic utility in a building block sense, understanding the stability and potential for ring-opening or rearrangement reactions under certain conditions is crucial for its application in multi-step syntheses. For instance, treatment of thiomorpholine-3-carboxylic acid with L-amino acid oxidase can lead to the formation of an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This reactivity highlights the potential for transformations involving the C-N and C-S bonds of the ring.

The ability to selectively derivatize this compound at either the carboxylic acid or the thiomorpholine ring provides chemists with a powerful tool to generate a wide array of complex molecules with diverse biological activities.

Application of R 4 Cbz Thiomorpholine 3 Carboxylic Acid As a Chiral Building Block

Role in Peptide Synthesis and Peptidomimetic Design

The incorporation of non-natural amino acids is a key strategy in peptidomimetic design, aiming to create molecules with improved stability, receptor selectivity, and bioavailability compared to their natural peptide counterparts. Structurally constrained amino acids, such as (R)-4-CBZ-Thiomorpholine-3-carboxylic acid, are particularly useful as they can induce specific secondary structures, like β-turns, in peptide chains. This conformational rigidity is essential for mimicking the bioactive conformation of a natural peptide ligand. For instance, other constrained amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) have been successfully used as rigid analogues of phenylalanine or proline to develop potent enzyme inhibitors, such as the approved drug quinapril. nih.gov

The integration of constrained cyclic amino acids into peptide sequences is a well-established method to enhance their biological properties. While specific examples detailing the incorporation of this compound into named biologically active peptides are not prevalent in publicly accessible literature, the principle is demonstrated by analogous structures. For example, conformationally constrained dipeptides, including those with 5-, 6-, and 7-membered lactam rings, have been successfully incorporated into proteins like dihydrofolate reductase (DHFR). nih.govnih.gov This process utilizes modified E. coli ribosomes and activated suppressor tRNAs to insert the non-proteinogenic dipeptides at specific sites within the protein. nih.gov

The thiomorpholine-3-carboxylic acid moiety itself is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been studied for its biological activity, including cytotoxicity. nih.gov The incorporation of such a scaffold into a peptide chain is intended to confer resistance to enzymatic degradation by proteases, thereby extending the peptide's half-life in a biological system. The predefined stereochemistry and rigid structure of the thiomorpholine (B91149) ring help to lock the peptide backbone into a desired conformation, which can lead to higher binding affinity and selectivity for its biological target.

Table 1: Examples of Constrained Building Blocks in Peptide Synthesis

| Building Block | Resulting Structure/Peptide | Purpose of Incorporation |

|---|---|---|

| Cyclic Lactam Dipeptides | Modified Dihydrofolate Reductase (DHFR) | Introduction of conformational constraint into a protein. nih.gov |

| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Quinapril (Enalapril analog) | Mimicking proline to create a rigid structure for enzyme inhibition. nih.gov |

This table presents examples of similar constrained amino acids to illustrate the principles of incorporating this compound.

Cyclic peptidomimetics often exhibit enhanced stability and oral bioavailability. The thiomorpholine core of this compound can serve as a scaffold to generate such cyclic structures. Cyclization is a common strategy to constrain the peptide backbone and mimic turn structures, which are often crucial for biological activity.

One approach to creating constrained cyclic peptides involves the use of vicinal disulfide bonds, which form a unique 8-membered ring that favors a type VIII β-turn. scispace.com This strategy has been used to create potent and stable inhibitors of the norepinephrine transporter. scispace.com Similarly, the thiomorpholine scaffold can be incorporated into a peptide chain, and subsequent cyclization—either head-to-tail or through side-chain linkages—can produce a conformationally restricted peptidomimetic. The defined geometry of the thiomorpholine ring pre-organizes the peptide backbone, potentially facilitating the cyclization process and stabilizing the final cyclic conformation.

Medicinal Chemistry and Drug Discovery Applications of R 4 Cbz Thiomorpholine 3 Carboxylic Acid Derivatives

Design and Synthesis of Therapeutic Agents

The unique structural features of (R)-4-CBZ-thiomorpholine-3-carboxylic acid make it an attractive starting material for the synthesis of novel therapeutic agents. The thiomorpholine (B91149) ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to act as a bioisostere of the morpholine (B109124) ring, offering a different profile in terms of lipophilicity, hydrogen bonding capacity, and metabolic stability. researchgate.netresearchgate.net The defined stereochemistry at the C3 position is critical for creating specific interactions with chiral biological targets like enzymes and receptors.

Derivatives of thiomorpholine-3-carboxylic acid have been instrumental in the development of potent and selective modulators of various biological targets. The scaffold allows for the precise spatial arrangement of functional groups necessary for target engagement.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Thiomorpholine-bearing compounds have been designed as inhibitors of DPP-IV, a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. jchemrev.comjchemrev.com Synthetic strategies often involve coupling the thiomorpholine-3-carboxylic acid moiety with other fragments to generate compounds that fit into the active site of the enzyme. In one study, thiomorpholine-bearing compounds were synthesized from natural and non-natural L-amino acids, leading to potent DPP-IV inhibitors. jchemrev.com

Tumor Necrosis Factor-α-Converting Enzyme (TACE) Inhibitors: Thiomorpholine sulfonamide hydroxamates have been developed as inhibitors of TACE, an enzyme implicated in inflammatory diseases such as rheumatoid arthritis. jchemrev.com The thiomorpholine ring in these inhibitors helps to position the key functional groups that interact with the enzyme's active site. jchemrev.com

Squalene Synthase Inhibitors: As part of the search for new treatments for hyperlipidemia, thiomorpholine derivatives have been investigated as potential squalene synthase inhibitors. jchemrev.comnih.gov This enzyme is involved in the cholesterol biosynthesis pathway, and its inhibition can lead to lower cholesterol levels. jchemrev.com

Kinase Inhibitors: The thiomorpholine scaffold has been incorporated into molecules targeting kinases such as PI3Kα and mTOR, which are crucial targets in cancer therapy. jchemrev.com

The following table summarizes some of the biological targets modulated by thiomorpholine-based compounds.

| Biological Target | Therapeutic Area | Example Compound Class | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Thiomorpholine-bearing amino acid derivatives | jchemrev.comjchemrev.com |

| Tumor Necrosis Factor-α-Converting Enzyme (TACE) | Rheumatoid Arthritis | Thiomorpholine sulfonamide hydroxamates | jchemrev.com |

| Squalene Synthase | Hyperlipidemia | N-substituted thiomorpholines | jchemrev.comnih.gov |

| Phosphoinositide 3-kinase alpha (PI3Kα) | Cancer | Thiazolo[3,2-a] pyrimidin-5-ones | jchemrev.com |

The versatility of the this compound scaffold has led to its use in the development of novel drug candidates targeting a range of diseases. Its incorporation can enhance the potency, selectivity, and drug-like properties of a molecule.

Antimicrobial Agents: The thiomorpholine moiety is a key component of Sutezolid, an oxazolidinone antibiotic that has been in clinical trials for treating multidrug-resistant tuberculosis. nih.gov It is considered a promising successor to Linezolid, which contains a morpholine ring, highlighting the therapeutic potential of the thiomorpholine scaffold in infectious diseases. nih.govchemrxiv.org Other thiomorpholine derivatives have shown activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. jchemrev.comjchemrev.com

Antiatherogenic Agents: A series of thiomorpholine derivatives with dual hypolipidemic and antioxidant activity have been synthesized and evaluated. jchemrev.comnih.gov These compounds were found to inhibit lipid peroxidation and reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models, suggesting their potential as antiatherogenic agents. jchemrev.comnih.govresearchgate.net

Central Nervous System (CNS) Agents: In the field of neuroscience, the thiomorpholine scaffold has been used to develop highly CNS penetrant positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. nih.govchemimpex.com These modulators are being investigated for the treatment of schizophrenia and other neurological disorders. vanderbilt.edu

Structure-Activity Relationship (SAR) Studies Incorporating Thiomorpholine-3-carboxylic Acid Moieties

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For thiomorpholine-based compounds, SAR studies have provided critical insights into optimizing their therapeutic potential. e3s-conferences.org

The thiomorpholine core significantly influences how a ligand interacts with its biological target. Its impact stems from several key properties:

Conformation and Rigidity: Like morpholine, the thiomorpholine ring typically adopts a stable chair conformation. researchgate.net This rigid structure helps to reduce the entropic penalty upon binding to a receptor and pre-organizes the appended substituents into specific spatial orientations, which can lead to higher affinity and selectivity.

Physicochemical Properties: The replacement of the oxygen atom in a morpholine ring with a sulfur atom alters the molecule's physicochemical properties. Sulfur is larger and less electronegative than oxygen, which generally increases the lipophilicity of the thiomorpholine ring compared to its morpholine counterpart. This can affect cell permeability, solubility, and metabolic stability. nih.gov

Receptor Pocket Interactions: The sulfur atom can engage in different non-covalent interactions within a receptor's binding pocket compared to oxygen. It can participate in van der Waals interactions and, in its oxidized forms (sulfoxide and sulfone), can act as a hydrogen bond acceptor. These distinct interactions can be exploited to achieve or enhance binding affinity and selectivity. For example, in a series of M4 PAMs, the thiomorpholine analog was found to be considerably more potent and efficacious than the corresponding morpholine derivative. nih.gov Conversely, in another study on antioxidant molecules, replacing a morpholine ring with thiomorpholine led to a significant decrease in activity. nih.gov

SAR studies guide the optimization of lead compounds by making systematic structural modifications. For thiomorpholine-3-carboxylic acid derivatives, modifications at various positions have been shown to modulate potency and selectivity.

Isosteric Replacement: The substitution of a morpholine ring with a thiomorpholine ring is a common isosteric replacement strategy. As noted, this can have a profound, though not always predictable, effect on biological activity. The success of this strategy depends on the specific interactions within the target's binding site. nih.govnih.gov

Substitution on the Thiomorpholine Ring: Adding substituents to the carbon atoms of the thiomorpholine ring can enhance potency. An SAR study of thiomorpholine-containing oxazolidinones revealed a preference for small, lipophilic groups at the C-5 position for antibacterial activity. jchemrev.com

Modifications of the Carboxylic Acid Moiety: The carboxylic acid group of thiomorpholine-3-carboxylic acid is a key interaction point, often forming hydrogen bonds or salt bridges with the target receptor. researchgate.net Esterification or conversion to an amide can dramatically alter activity, providing a handle for tuning potency and pharmacokinetic properties.

N-Substituent Variation: In the development of DPP-IV inhibitors, modifications to the acyl group attached to the thiomorpholine nitrogen were crucial for optimizing inhibitory activity. For instance, among three synthesized thiomorpholine-bearing compounds, the one with the largest group at the α-position of the carbonyl demonstrated the highest potency and significantly reduced plasma glucose levels in vivo. jchemrev.comjchemrev.com

The following table presents SAR data for a series of thiomorpholine-based DPP-IV inhibitors.

| Compound | α-substituent on N-acyl group | DPP-IV Inhibition (IC₅₀, µmol/L) | Reference |

| 16a | Phenyl | 6.93 | jchemrev.com |

| 16b | 2-Thienyl | 6.29 | jchemrev.com |

| 16c | 3-Indolyl | 3.40 | jchemrev.com |

Therapeutic Area Exploration

The favorable properties of the thiomorpholine scaffold have prompted its exploration in a wide array of therapeutic areas. The ability to generate diverse libraries of compounds from starting materials like this compound has made it a valuable asset in the search for new medicines. researchgate.netjchemrev.com

The explored therapeutic applications include:

Infectious Diseases: With demonstrated efficacy against bacterial targets, including drug-resistant strains of Mycobacterium tuberculosis, thiomorpholine derivatives are important candidates for new antibiotics. jchemrev.comjchemrev.comnih.gov They have also been investigated for antiprotozoal and antimalarial activity. jchemrev.comjchemrev.com

Metabolic Diseases: The development of potent DPP-IV inhibitors highlights the utility of this scaffold in treating type 2 diabetes. jchemrev.comjchemrev.com Furthermore, their role as hypolipidemic agents points to potential applications in managing dyslipidemia and preventing atherosclerosis. nih.govresearchgate.net

Inflammatory Diseases: By targeting key inflammatory mediators like TACE and COX-2, thiomorpholine-containing compounds offer potential treatments for conditions such as rheumatoid arthritis. jchemrev.comjchemrev.com

Oncology: Thiomorpholine derivatives have been investigated as anticancer agents, including as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. researchgate.netjchemrev.com

Neurological Disorders: The ability to design CNS-penetrant molecules based on the thiomorpholine scaffold opens up possibilities for treating a range of CNS disorders, including schizophrenia and Alzheimer's disease. nih.govchemimpex.comvanderbilt.edu

Neurological Disorders Research

The thiomorpholine core is of particular interest in the development of therapeutics for neurological disorders. The ability of the parent compound, 1,4-thiomorpholine-3-carboxylic acid, to serve as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system is partly attributed to its potential to cross the blood-brain barrier. nih.gov

Structurally related thiazolidine-4-carboxylic acid derivatives have demonstrated neuroprotective effects in preclinical models. jchemrev.com These compounds have been shown to mitigate oxidative stress and neuroinflammation, which are pathological hallmarks of many neurodegenerative diseases. jchemrev.com Treatment with thiazolidine derivatives has been linked to a reduction in the inflammatory cascade, suggesting a potential therapeutic utility in managing conditions associated with neuronal damage. jchemrev.com The pharmacological significance of such heterocyclic structures, including their ability to permeate the blood-brain barrier, makes them attractive candidates for targeting various stages of the inflammatory processes implicated in neurological disorders. jchemrev.com

Anti-Inflammatory and Analgesic Research

Derivatives incorporating structural elements similar to thiomorpholine-3-carboxylic acid have been investigated for their potential as anti-inflammatory and analgesic agents. For instance, novel benzothiazole derivatives featuring carboxamide moieties have shown significant in vivo anti-inflammatory and analgesic activities. nih.gov In studies using carrageenan-induced rat paw edema, certain compounds demonstrated potent and time-dependent reduction in inflammation. nih.gov

One notable study synthesized and evaluated a series of benzothiazole derivatives, with compounds 17c and 17i showing particularly strong anti-inflammatory effects. nih.gov Their analgesic properties were also comparable to the conventional nonsteroidal anti-inflammatory drug (NSAID) celecoxib. nih.gov

| Compound | Anti-Inflammatory Activity (% Inhibition of Edema at 3h) | Analgesic Activity (ED₅₀ µM/kg at 2h) |

|---|---|---|

| 17c | 80% | 89 |

| 17i | 78% | 69 |

| Celecoxib (Reference) | Not Reported | 70 |

| Indomethacin (Reference) | 75% | Not Reported |

Furthermore, research into 4-arylthiophene-3-carboxylic acid derivatives identified them as novel inhibitors of the Anoctamin 1 (ANO1) channel, a calcium-activated chloride channel involved in nerve depolarization. jchemrev.com Inhibition of this channel is linked to significant analgesic activity, and lead compounds from this class effectively attenuated pain in animal models of allodynia. jchemrev.com

Antibacterial and Antimicrobial Agent Development

The search for novel antimicrobial agents has led to the exploration of various heterocyclic scaffolds, including those related to thiomorpholine. A series of new semicarbazides, thiosemicarbazides, and hydrazones based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure were synthesized and evaluated for their antibacterial activity. mdpi.com Among these, a semicarbazide derivative containing a 4-bromophenyl moiety was identified as the most active compound, demonstrating potent activity against the Gram-positive bacterium Enterococcus faecalis. mdpi.com

Similarly, derivatives of coumarin-3-carboxylic acid containing a thioether quinoline moiety have shown significant activity against various phytopathogenic bacteria. nih.gov Compound A9 from this series was particularly effective against Xanthomonas oryzae pv oryzae (Xoo) and Acidovorax citrulli (Aac), with promising protective and curative effects demonstrated in vivo. nih.gov The mechanism of action for compound A9 was found to involve the destruction of cell membrane integrity, inhibition of motility, and prevention of biofilm formation. nih.gov In another study, 1,3-diphenyl pyrazole derivatives showed potent activity against the Gram-negative bacterium Acinetobacter baumannii, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 4 μg/mL.

| Compound Class | Lead Compound | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Semicarbazide | 4-bromophenyl derivative | Enterococcus faecalis | MIC | 3.91 µg/mL | mdpi.com |

| Coumarin-3-carboxylic acid | A9 | Acidovorax citrulli | EC₅₀ | 8.05 µg/mL | nih.gov |

| 1,3-Diphenyl Pyrazole | Compound 20 | Acinetobacter baumannii | MIC | 4 µg/mL |

Enzyme Inhibition Studies (e.g., NAPE-PLD, DPP-IV, FXa)

Derivatives of this compound are extensively studied as inhibitors of various enzymes implicated in disease.

NAPE-PLD Inhibition: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a family of signaling lipids that includes the endocannabinoid anandamide. Through a high-throughput screening campaign, a potent and CNS-active NAPE-PLD inhibitor, LEI-401 , was discovered. This compound was shown to reduce NAE levels in neuroblastoma cells and in the brains of mice, confirming its on-target effect. LEI-401 exhibited a Kᵢ of 0.18 μM against mouse NAPE-PLD.

DPP-IV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes, as it inactivates incretin hormones that regulate insulin secretion. Thiomorpholine derivatives have been specifically designed as DPP-IV inhibitors. Research in this area is extensive, with various heterocyclic systems showing high potency. For example, 1,2,4-oxadiazole-based inhibitors have demonstrated nanomolar IC₅₀ values. A series of pyrazole-incorporated thiosemicarbazones also yielded highly effective DPP-IV inhibitors, with compound 2f being more potent than the marketed drug sitagliptin.

| Compound Class | Lead Compound | DPP-IV Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Thiosemicarbazone | 2f (4-bromobenzylidene derivative) | 1.266 nM | |

| Thiosemicarbazone | 2g (4-trifluoromethylbenzylidene derivative) | 4.775 nM | |

| Reference Drug | Sitagliptin | 4.380 nM |

FXa Inhibition: Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapy. Rivaroxaban, a potent and selective oral FXa inhibitor, contains a morpholinone core structurally related to thiomorpholine. Research has focused on synthesizing novel rivaroxaban derivatives to explore the structure-activity relationships of this class of inhibitors. While newly synthesized derivatives showed FXa inhibitory activity, their potency was less than that of the parent drug, rivaroxaban.

Tachykinin Receptor Antagonism Research

Tachykinin receptors, such as the NK1 receptor, are involved in various physiological processes in the central and peripheral nervous systems. Antagonists of these receptors have been investigated for a range of therapeutic applications, including chemotherapy-induced emesis and CNS disorders. researchgate.net Extensive medicinal chemistry efforts have led to the optimization of several discovery compounds into clinical candidates. researchgate.net Notable examples that have reached advanced clinical phases for CNS disorders include osanetant, talnetant, and saredutant. researchgate.net This field of research highlights how complex heterocyclic scaffolds can be systematically modified to achieve potent and selective receptor antagonism for clinical use.

CYP3A4 Inhibition for Pharmacokinetic Enhancement

Cytochrome P450 3A4 (CYP3A4) is a major enzyme in the liver and small intestine responsible for the metabolism of a vast number of drugs. The inhibition of CYP3A4 can be a deliberate therapeutic strategy to enhance the pharmacokinetics of a co-administered drug. This "pharmacoenhancing" or "boosting" effect slows the metabolism of the target drug, increasing its bioavailability and therapeutic efficacy. A well-known example is the use of ritonavir, a potent CYP3A4 inhibitor, to boost the levels of anti-HIV drugs.

The thiomorpholine ring is recognized as a valuable structural unit for improving the pharmacokinetic properties of drug candidates. researchgate.net The incorporation of morpholine and its thio-analogue is a strategy used by medicinal chemists to modulate these properties in lead compounds. nih.gov Furthermore, studies have shown that sulfur-containing compounds, such as thiolated polymers, can exhibit inhibitory activity against cytochrome P450 enzymes, including CYP3A4. This suggests that derivatives of this compound could be rationally designed to act as CYP3A4 inhibitors, thereby serving as pharmacokinetic enhancers for other therapeutic agents.

Computational Chemistry and Molecular Modeling in Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, accelerating the design and optimization of novel therapeutic agents. These methods, which include molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are used to predict how a small molecule will bind to its biological target. This allows researchers to prioritize compounds for synthesis and testing, saving significant time and resources.

The application of these techniques is evident in the development of derivatives based on scaffolds similar to thiomorpholine-3-carboxylic acid.

Molecular Docking: This technique was used to investigate the binding interactions of novel anti-inflammatory benzothiazole derivatives with their target receptors, providing insight into their mechanism of action. nih.gov In the field of DPP-IV inhibition, docking analyses have been employed to determine the binding modes of researchgate.netthiazino[3,4-a]isoquinoline derivatives within the enzyme's active site, revealing key hydrogen bonds and hydrophobic interactions. Similarly, docking studies of a selective SIRT3 inhibitor helped to elucidate its specific binding pattern compared to other sirtuin isoforms.

Virtual Screening: This computational method is widely used to search large libraries of chemical compounds to identify those with a high probability of binding to a specific therapeutic target. It serves as a crucial first step in hit identification, narrowing down the vast chemical space to a manageable number of promising candidates.

Ligand Docking and Molecular Dynamics Simulations

Ligand docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a small molecule (ligand) and a biological target, typically a protein. These methods are instrumental in predicting the binding affinity and stability of a ligand-protein complex, thereby guiding the optimization of lead compounds.

Ligand Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies would be employed to understand how modifications to the core structure influence binding to a specific therapeutic target. For instance, in the design of enzyme inhibitors, docking could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the thiomorpholine moiety, the carbamoylbenzyloxy group, and the amino acid residues in the active site of the enzyme. The results of such studies are often summarized in a docking score, which provides a relative estimate of the binding affinity.

Molecular Dynamics Simulations: Following ligand docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. jchemrev.com This method provides a more realistic representation of the biological environment by simulating the movements of atoms and molecules. mdpi.com For a complex involving a derivative of this compound, an MD simulation could reveal:

Conformational Changes: How the protein and ligand adapt to each other upon binding.

Stability of Interactions: The persistence of key interactions identified in docking studies over the simulation period.

Binding Free Energy Calculations: More accurate estimations of binding affinity can be derived from MD simulations using techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

A hypothetical application of these techniques to a derivative of this compound targeting a protein kinase is presented in the table below.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | MD Simulation Stability (RMSD) |

| Compound A | Kinase X | -8.5 | Asp123, Lys45, Phe101 | Stable over 100 ns |

| Compound B | Kinase X | -7.2 | Asp123, Tyr99 | Less stable, shows dissociation |

This data, though hypothetical, illustrates how computational methods can be used to compare and prioritize different derivatives for synthesis and biological testing.

Quantum Chemical Calculations for Conformational Analysis

The three-dimensional shape (conformation) of a molecule is a critical determinant of its biological activity. Quantum chemical calculations provide a highly accurate method for determining the preferred conformations of a molecule and the energy barriers between them.

For this compound and its derivatives, the flexibility of the thiomorpholine ring and the rotational freedom around various single bonds mean that the molecule can adopt multiple conformations. Understanding the energetically favorable conformations is crucial, as only specific conformations may be able to bind effectively to a biological target.

Methods: Techniques such as Density Functional Theory (DFT) are commonly employed to perform conformational analysis. By calculating the potential energy surface of the molecule, researchers can identify the global and local energy minima, which correspond to the most stable conformations.

The insights gained from conformational analysis can be used to:

Refine Docking Studies: By using the low-energy conformations as starting points for docking, the accuracy of the binding predictions can be improved.

Design Rigid Analogs: By identifying the bioactive conformation, medicinal chemists can design more rigid analogs that are "pre-organized" for binding, potentially leading to higher affinity and selectivity.

While specific quantum chemical calculation data for this compound is not available, the general principles of conformational analysis are broadly applicable and essential for the rational design of its derivatives.

Biochemical and Biological Studies of R 4 Cbz Thiomorpholine 3 Carboxylic Acid and Its Analogues

Enzymatic Interactions and Metabolism

The metabolic fate of (R)-4-CBZ-Thiomorpholine-3-carboxylic Acid is dictated by the two primary components of its structure: the N-carbobenzyloxy (CBZ) protecting group and the thiomorpholine-3-carboxylic acid core. The enzymatic processing of this compound likely involves a two-step process: initial deprotection followed by metabolism of the resulting (R)-Thiomorpholine-3-carboxylic acid.

Bioactivation Pathways and Enzyme Identification (e.g., L-Amino Acid Oxidase)

The bioactivation of the core thiomorpholine (B91149) ring has been studied using its analogue, L-Thiomorpholine-3-carboxylic acid (L-TMC). Research has shown that L-TMC is a substrate for L-Amino Acid Oxidase (LAAO), an enzyme that catalyzes the oxidative deamination of L-amino acids. nih.govwikipedia.org LAAO is specific for L-isomers and typically acts on hydrophobic and aromatic amino acids. worthington-biochem.com

The enzymatic action of LAAO on L-TMC, observed in rat kidney cytosol, leads to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This process is accompanied by oxygen consumption and is a critical step in the bioactivation of L-TMC, contributing to its observed cytotoxicity. nih.gov The reaction is inhibited by substrates of LAAO, such as L-alpha-hydroxyisocaproic acid, confirming the enzyme's role. nih.gov

For this compound, the presence of the bulky N-CBZ group sterically hinders the amine and is expected to prevent its direct interaction with L-Amino Acid Oxidase. Therefore, the bioactivation of the thiomorpholine ring is contingent upon the prior removal of this protecting group. Specific enzymes, known as CBz-deprotecting enzymes or Cbz hydrolases, have been identified in microorganisms like Burkholderia phenazinium and Sphingomonas paucimobilis. researchgate.netgoogle.com These enzymes can selectively hydrolyze the N-carbobenzyloxy group from amino acids. researchgate.net It is plausible that similar enzymatic activities in vivo could cleave the CBZ group from the parent compound, releasing (R)-Thiomorpholine-3-carboxylic acid, which could then potentially undergo further metabolism.

Role of Thiomorpholine-3-carboxylic Acid in Metabolic Cycles

Once deprotected, the resulting Thiomorpholine-3-carboxylic acid (TMC) enters metabolic pathways, primarily driven by oxidative enzymes like LAAO. The bioactivation of L-TMC by LAAO in rat kidney cells leads to time- and concentration-dependent cytotoxicity. nih.gov This process generates the imine 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, a reactive metabolite. nih.gov The formation of this imine is a key event, as indicated by experiments where its presence was confirmed by quenching with potassium cyanide or sodium borohydride (B1222165) and through analysis by gas chromatography/mass spectrometry. nih.gov

Cellular and In Vivo Bioactivity Assessments

While specific studies on the cellular and in vivo bioactivity of this compound are limited, research on related thiomorpholine derivatives provides significant insights into the potential pharmacological profile of this class of compounds. These analogues have demonstrated a range of activities, including antioxidant, hypolipidemic, and antimicrobial effects. jchemrev.comnih.govnih.gov

Investigation of Cellular Mechanisms and Signaling Pathways

The thiomorpholine scaffold is a component of various bioactive molecules that can influence cellular processes. jchemrev.comresearchgate.net For instance, certain thiomorpholine derivatives have been shown to possess antioxidant properties by inhibiting lipid peroxidation. nih.gov In studies on microsomal membrane lipids, these compounds demonstrated inhibitory effects with IC50 values as low as 7.5 µM. nih.gov

Furthermore, the thiomorpholine moiety has been incorporated into molecules designed as inhibitors of specific enzymes. For example, thiomorpholine-bearing compounds have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. jchemrev.com Other derivatives have been investigated for their effects on the nervous system, with some patented for anxiolytic properties. google.com The diverse biological activities of thiomorpholine analogues suggest that they can interact with multiple cellular targets and signaling pathways, although the precise mechanisms for each derivative require specific investigation.

Preclinical Evaluation in Animal Models

Preclinical studies in animal models have further elucidated the therapeutic potential of thiomorpholine derivatives. A notable area of investigation is their impact on metabolic disorders. In a study using Triton WR-1339-induced hyperlipidemic rats, a thiomorpholine derivative demonstrated significant hypolipidemic and hypocholesterolemic action. nih.gov The most active compound in this study was found to decrease plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL). nih.gov

The following table summarizes the in vivo hypolipidemic effects of a representative thiomorpholine analogue in a rat model.

| Parameter | % Decrease |

| Triglycerides | 80% |

| Total Cholesterol | 78% |

| Low-Density Lipoprotein (LDL) | 76% |

In addition to metabolic effects, thiomorpholine derivatives have been evaluated for their antimicrobial properties. A series of novel thiomorpholine-coupled dihydroquinolines were screened for antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Two derivatives from this series were identified as potent antitubercular agents with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL and displayed low cytotoxicity. nih.gov These preclinical findings underscore the potential of the thiomorpholine scaffold in developing new drugs for various diseases.

Biotechnology Applications

The unique structural features of this compound and its deprotected form, (R)-Thiomorpholine-3-carboxylic acid, make them valuable chiral building blocks in biotechnology and pharmaceutical development. nih.govenamine.netbuchler-gmbh.com The demand for such chiral intermediates is driven by the need to synthesize enantiomerically pure compounds, which is critical for ensuring the efficacy and safety of new drugs. nih.govenamine.net

The primary application of these compounds is in peptide synthesis. thieme-connect.demasterorganicchemistry.comyoutube.com The rigid, non-proteinogenic amino acid structure of thiomorpholine-3-carboxylic acid can be incorporated into peptides to create peptidomimetics with constrained conformations. This can lead to enhanced biological activity, receptor selectivity, and metabolic stability compared to their natural peptide counterparts. The CBZ-protected form is particularly useful as it allows for controlled, stepwise addition of the amino acid analogue during solid-phase or solution-phase peptide synthesis. libretexts.org

Beyond peptide chemistry, chiral thiomorpholine derivatives are employed in the broader field of drug discovery as scaffolds for creating diverse molecular libraries. jchemrev.comjchemrev.com Their versatile chemical nature allows for modification at various positions, enabling the synthesis of compounds targeting a wide range of biological receptors and enzymes. jchemrev.comresearchgate.net This has led to the investigation of thiomorpholine-containing compounds in therapeutic areas such as neurological disorders, infectious diseases, and metabolic conditions. jchemrev.comnih.govnih.govgoogle.com

Design of Biologically Active Molecules

The design of novel, biologically active molecules often relies on the use of unique chemical scaffolds that can be systematically modified to optimize interactions with biological targets. While specific studies on this compound as a scaffold are limited, the principles of rational drug design can be applied to hypothesize its potential.

The thiomorpholine ring is a sulfur-containing analogue of morpholine (B109124), a common scaffold in drug discovery. The presence of the sulfur atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic profile. The constrained cyclic structure of the thiomorpholine ring can also help to pre-organize appended functional groups in a specific three-dimensional orientation, potentially leading to higher affinity and selectivity for a target protein.

The design of new bioactive molecules based on this scaffold would likely involve modifications at several key positions:

The Carboxylic Acid: This group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, to explore different interactions with a biological target. For example, amide derivatives could be synthesized to mimic peptide bonds and target proteases or protein-protein interactions.

The Nitrogen Atom: The CBZ protecting group can be removed to allow for the introduction of a wide range of substituents on the nitrogen atom of the thiomorpholine ring. This would enable the exploration of structure-activity relationships (SAR) by varying the size, polarity, and charge of the substituent.

The Thiomorpholine Ring: Modifications to the ring itself, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, could be explored to fine-tune the electronic and steric properties of the molecule.

While direct examples are scarce, research on related structures provides insights. For instance, studies on L-thiomorpholine-3-carboxylic acid (the L-enantiomer without the CBZ group) have shown that it can be bioactivated by L-amino acid oxidase, leading to cytotoxic effects. This suggests that the thiomorpholine-3-carboxylic acid core can interact with biological systems and that its derivatives may possess cytotoxic or other biological activities.

Targeted Therapies and Diagnostics

The development of targeted therapies and diagnostic agents requires molecules that can selectively bind to specific biomarkers, such as overexpressed enzymes or receptors in diseased cells. The this compound scaffold could potentially serve as a starting point for the design of such agents.

For targeted therapy, the scaffold could be elaborated with functional groups that are known to interact with a specific disease-related target. For example, by attaching a known pharmacophore for a particular kinase, one could potentially develop a novel kinase inhibitor. The chiral nature of the (R)-enantiomer could be crucial for achieving stereospecific interactions with the target, leading to improved potency and reduced off-target effects.

In the realm of diagnostics, the scaffold could be conjugated to a reporter molecule, such as a fluorescent dye or a radioisotope. The resulting probe could then be used to visualize the distribution of a specific target in cells or tissues. The thiomorpholine-3-carboxylic acid moiety would serve as the targeting element, directing the probe to its intended destination.

Although no specific examples of this compound being used in targeted therapies or diagnostics have been reported in the literature, the general principles of medicinal chemistry suggest that it is a plausible area for future research. The synthesis of a library of analogues and their screening against various biological targets would be the first step in exploring the potential of this compound and its derivatives in these applications.

Advanced Research Directions and Emerging Applications

Development of Next-Generation Thiomorpholine-Based Compounds

The development of novel thiomorpholine-based compounds is a burgeoning area of research, with (R)-4-CBZ-Thiomorpholine-3-carboxylic acid serving as a key starting material. The inherent chirality and the presence of both a protected amine and a carboxylic acid functional group make it an ideal scaffold for creating diverse molecular architectures with specific biological activities.

Researchers are actively exploring the synthesis of new derivatives by modifying the core structure. These efforts are aimed at producing compounds with enhanced efficacy and selectivity for various biological targets. For instance, the thiomorpholine (B91149) scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of bioactive molecules, including those with antibacterial, antifungal, and anticancer properties. researchgate.net The development of next-generation compounds often involves the synthesis of libraries of derivatives for high-throughput screening to identify new therapeutic leads. researchgate.netjchemrev.com

One promising direction is the synthesis of peptide and peptidomimetic structures, where the constrained thiomorpholine ring can introduce conformational rigidity, a desirable trait for improving binding affinity and metabolic stability. The CBZ group is a well-established protecting group in peptide synthesis, readily removable under specific conditions to allow for further chemical modifications.

Furthermore, the synthesis of thiomorpholine derivatives as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) has shown promise in the treatment of type 2 diabetes. jchemrev.com While specific research on this compound in this context is emerging, the general success of the thiomorpholine scaffold suggests its potential as a precursor for new DPP-IV inhibitors. jchemrev.com

Exploration in Agrochemical and Material Science Sectors

The versatility of the thiomorpholine scaffold extends beyond pharmaceuticals into the agrochemical and material science sectors. The unique properties of sulfur-containing heterocycles are being harnessed to develop new products with improved performance and sustainability profiles.

Agrochemical Applications

In the agrochemical industry, there is a continuous demand for new and effective fungicides, herbicides, and insecticides. nih.gov Carboxylic acid derivatives are a well-established class of herbicides, and the incorporation of a thiomorpholine moiety can lead to novel modes of action and improved efficacy. nih.gov The development of novel amide fungicides is an active area of research, with a focus on overcoming resistance to existing treatments. researchgate.net

While direct research on agrochemicals derived from this compound is not extensively published, the known fungicidal activity of other thiomorpholine derivatives provides a strong rationale for its exploration in this area. nih.gov The compound can serve as a starting point for the synthesis of novel fungicides, potentially targeting key enzymes in pathogenic fungi. researchgate.netnih.gov The discovery of novel structural models is crucial for agrochemical innovation, and scaffold hopping from existing fungicides to new thiomorpholine-based structures is a promising strategy. nih.gov

| Potential Agrochemical Application | Rationale based on Thiomorpholine Derivatives | Key Research Area |

| Fungicides | Thiomorpholine is a known scaffold in fungicides. nih.gov | Synthesis of novel amide fungicides to combat resistance. researchgate.net |

| Herbicides | Carboxylic acid derivatives are established herbicides. nih.gov | Development of new herbicidal molecules with unique modes of action. |

| Insecticides | Discovery of novel diamide (B1670390) derivatives with insecticidal activity. researchgate.net | Introduction of the thiomorpholine ring to create new insecticidal compounds. |

This table is generated based on the potential applications of this compound, inferred from research on the broader class of thiomorpholine derivatives.

Material Science Applications

In material science, the focus is on creating new polymers and materials with tailored properties. Thiomorpholine derivatives are being investigated for the development of "smart" polymers that respond to external stimuli such as pH and temperature. mdpi.combohrium.commdpi.comnih.govnih.gov These stimuli-responsive polymers have potential applications in areas like drug delivery and tissue engineering. nih.gov

A notable advancement is the development of polymers derived from thiomorpholine oxide. mdpi.combohrium.commdpi.comnih.gov These polymers can exhibit dual pH and temperature responsiveness and have shown promising biocompatibility, making them suitable for biomedical applications. mdpi.commdpi.comnih.gov this compound, with its reactive functional groups, could be a valuable monomer or building block for the synthesis of such advanced functional polymers. The stereochemistry of the molecule can also be exploited to create polymers with specific chiral properties.

| Polymer Type | Key Features | Potential Application of this compound Derivative |

| Stimuli-Responsive Polymers | Respond to changes in pH and temperature. mdpi.combohrium.commdpi.comnih.govnih.gov | As a monomer to introduce chirality and functionality. |

| Biocompatible Polymers | Low cytotoxicity and hemocompatibility. mdpi.commdpi.comnih.gov | Development of materials for drug delivery and tissue engineering. nih.gov |

| Functionalized Polyolefins | Enhanced surface, degradation, and antioxidant properties. | Incorporation as a functional group to create novel polyolefins. |

This table outlines potential applications in material science for derivatives of this compound based on current research trends in thiomorpholine-based polymers.

Interdisciplinary Research Integrating this compound

The unique properties of this compound make it a focal point for interdisciplinary research, bridging chemistry, biology, and materials science. As a chiral building block, it is at the heart of synthetic strategies aimed at producing enantiomerically pure compounds for various applications. researchgate.net

The intersection of medicinal chemistry and polymer science is a particularly fertile ground for innovation. For example, the development of drug-eluting polymers or targeted drug delivery systems could leverage the biological potential of thiomorpholine derivatives and the advanced properties of stimuli-responsive polymers. The synthesis of such systems could involve the use of this compound as a linker or as a component of the polymer backbone itself.

Furthermore, the study of the structure-activity relationships (SAR) of thiomorpholine derivatives requires a collaborative effort between synthetic chemists, computational modelers, and biologists. nih.gov Understanding how modifications to the thiomorpholine scaffold, originating from this compound, affect biological activity is crucial for the rational design of new drugs and agrochemicals. nih.gov

Future Prospects in Academic and Industrial Research

The future for this compound and its derivatives appears bright in both academic and industrial research settings. The compound's role as a versatile chiral building block is expected to expand as researchers continue to explore new synthetic methodologies and applications.

In academia, the focus will likely be on elucidating the fundamental properties of thiomorpholine-containing molecules and developing novel synthetic routes. This includes the stereoselective synthesis of complex heterocyclic systems and the exploration of new catalytic methods. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine provides a template for how similar strategies could be applied to thiomorpholine derivatives. researchgate.net

From an industrial perspective, the scalability and cost-effectiveness of synthesizing this compound and its downstream products will be a key consideration. The development of efficient, continuous-flow synthesis methods for thiomorpholine is a step in this direction. acs.org The demand for novel pharmaceuticals and high-performance agrochemicals will continue to drive industrial interest in this and related compounds. jchemrev.comnih.gov The potential for creating new materials with unique properties also presents significant commercial opportunities.

Q & A

Q. Methodological Answer :

- Key Routes : The compound can be synthesized via carbobenzyloxy (Cbz) protection of the thiomorpholine ring, followed by chiral resolution. For example, derivatives like 4-benzylmorpholine-3-carboxylic acid analogs (CAS RN 1219426-63-7) are synthesized using Cbz-protected intermediates under controlled conditions .

- Chiral Purity : Use chiral catalysts or chromatographic separation (e.g., chiral HPLC) to isolate the (R)-enantiomer. Related compounds, such as (R)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,2-dimethylthiazolidine-4-carboxylic acid, employ Fmoc protection to preserve stereochemistry .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation :

- NMR : Use - and -NMR to verify the thiomorpholine ring and Cbz group. Compare spectra with analogs like 4-(FMOC-amino)-1-methyl-1H-imidazole-2-carboxylic acid, where aromatic protons and carbamate signals are diagnostic .

- HPLC-MS : For purity assessment, reverse-phase HPLC with mass spectrometry detects impurities (e.g., deprotected intermediates) .

- Purity Criteria : Aim for >97% purity (HPLC) as per standards for similar Cbz-protected compounds .

Advanced: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Q. Methodological Answer :

- Data Reconciliation :

- Solubility Conflicts : Test solubility in multiple solvents (e.g., DMSO, THF, aqueous buffers) under standardized conditions. For instance, discrepancies in related carboxamides (e.g., 2-amino-thiophene-3-carboxylic acid amides) were resolved by noting pH-dependent solubility .

- Reactivity Disputes : Use kinetic studies (e.g., UV-Vis monitoring) to assess stability under varying temperatures or light exposure. Contradictions in degradation rates often arise from unaccounted environmental factors .

- Cross-Validation : Compare data with structurally similar compounds, such as (R)-4-aminomethyl-thiazolidine-3-carboxylic acid, which shares a thiomorpholine backbone .

Advanced: What strategies ensure enantiomeric purity during large-scale synthesis?

Q. Methodological Answer :

- Chiral Catalysis : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during ring closure to favor the (R)-configuration. This approach is validated in chiral morpholine derivatives .

- Crystallization : Use chiral resolving agents (e.g., tartaric acid) for enantiomeric separation. For example, (R)-3-bromo-2-hydroxy-2-methylpropionic acid derivatives achieve >98% enantiomeric excess (ee) via diastereomeric salt formation .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Q. Methodological Answer :

- Degradation Studies :

- pH Stability : Conduct accelerated stability tests (e.g., 25°C, pH 2–9). Carbamate groups (like Cbz) hydrolyze rapidly under acidic conditions, while the thiomorpholine ring is prone to oxidation at alkaline pH .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Analogous compounds (e.g., 4-chloro-2-phenyl benzoic acid) show thermal stability up to 150°C in inert atmospheres .

- Storage Recommendations : Store lyophilized at -20°C, as advised for FMOC-protected imidazole-carboxylic acids .

Advanced: What mechanistic insights guide the design of biological activity assays for this compound?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with thiomorpholine-binding pockets (e.g., proteases or kinases). For example, 1,3-thiazolidine-4-carboxylic acid derivatives inhibit metalloenzymes via chelation .

- Assay Optimization :

- Contradiction Management : Address variability in IC50 values by standardizing assay conditions (e.g., buffer ionic strength, cell line selection) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with proteins. For instance, thiomorpholine rings in 4(R)-1,3-thiazolidine-4-carboxylic acid derivatives form hydrogen bonds with catalytic residues .

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess binding stability over time. Validate predictions with experimental data (e.g., SPR binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.